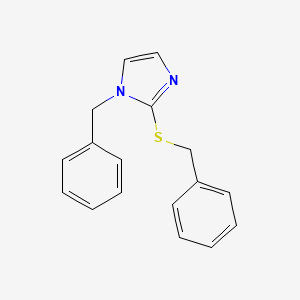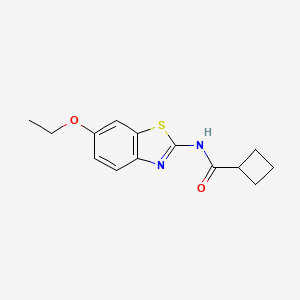
1-(3-methoxyphenyl)-4-(3-thienylmethyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-methoxyphenyl)-4-(3-thienylmethyl)piperazine, commonly known as MeOPP, is a piperazine derivative that has gained significant attention in the field of medicinal chemistry. The compound has been extensively studied for its potential therapeutic applications due to its unique chemical structure and pharmacological properties.
Wirkmechanismus
MeOPP acts as a serotonin-noradrenaline-dopamine reuptake inhibitor, leading to increased levels of these neurotransmitters in the synaptic cleft. This results in an overall increase in neurotransmission, leading to its potential therapeutic effects. MeOPP also acts as a partial agonist at 5-HT1A and 5-HT2A receptors, leading to its potential anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
MeOPP has been shown to have various biochemical and physiological effects, including increasing the levels of serotonin, dopamine, and noradrenaline in the brain, leading to its potential therapeutic effects. MeOPP has also been shown to modulate the reward pathway in the brain, leading to its potential use as a drug abuse treatment. Additionally, MeOPP has been shown to have anxiolytic and antidepressant effects, making it a potential therapeutic agent for these conditions.
Vorteile Und Einschränkungen Für Laborexperimente
MeOPP has various advantages and limitations for lab experiments. One advantage is its unique chemical structure, which allows it to interact with various neurotransmitter systems, leading to its potential therapeutic effects. MeOPP also has a high purity and yield when synthesized using the Mannich reaction, making it suitable for large-scale production. However, one limitation is the lack of studies on its long-term effects, making it difficult to assess its safety for long-term use.
Zukünftige Richtungen
MeOPP has several potential future directions, including further studies on its potential therapeutic applications, including as an antidepressant, antipsychotic, and anxiolytic agent. Additionally, further studies on its potential use as a drug abuse treatment are needed. Further studies on its long-term effects are also needed to assess its safety for long-term use. Overall, MeOPP has significant potential as a therapeutic agent, and further studies are needed to fully understand its pharmacological properties and potential therapeutic applications.
Synthesemethoden
MeOPP can be synthesized using various methods, including the Mannich reaction, reductive amination, and Suzuki-Miyaura coupling. The most common method involves the Mannich reaction between 3-methoxybenzaldehyde, thiomorpholine, and formaldehyde, followed by reduction with sodium borohydride. This method yields MeOPP in high purity and yield, making it suitable for large-scale production.
Wissenschaftliche Forschungsanwendungen
MeOPP has been extensively studied for its potential therapeutic applications, including as an antidepressant, antipsychotic, and anxiolytic agent. Its unique chemical structure allows it to interact with various neurotransmitter systems, including serotonin, dopamine, and noradrenaline, leading to its potential therapeutic effects. MeOPP has also been studied for its potential use as a drug abuse treatment, due to its ability to modulate the reward pathway in the brain.
Eigenschaften
IUPAC Name |
1-(3-methoxyphenyl)-4-(thiophen-3-ylmethyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2OS/c1-19-16-4-2-3-15(11-16)18-8-6-17(7-9-18)12-14-5-10-20-13-14/h2-5,10-11,13H,6-9,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBONHTOGHWGNGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)CC3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methoxyphenyl)-4-(3-thienylmethyl)piperazine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]-N,2-dimethylpropanamide](/img/structure/B5811770.png)




![2-(2-methoxyphenyl)-N'-[(2-thienylcarbonyl)oxy]ethanimidamide](/img/structure/B5811806.png)
![1-[3-(4-bromophenyl)acryloyl]indoline](/img/structure/B5811808.png)




